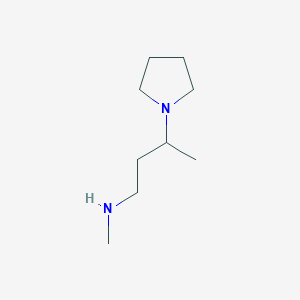
(6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies. In
Mechanism of Action
The mechanism of action of (6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific receptors and enzymes in the body. The compound has been found to have a high affinity for various receptors, including GABA receptors and dopamine receptors. The compound also inhibits specific enzymes, such as monoamine oxidase and phosphodiesterase. These interactions result in various biochemical and physiological effects in the body.
Biochemical and Physiological Effects:
The (6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone compound has been found to have various biochemical and physiological effects in the body. The compound has been shown to modulate the activity of specific receptors and enzymes, resulting in changes in neurotransmitter levels, cellular signaling pathways, and gene expression. These effects have been linked to various physiological processes, including cognition, mood, and behavior.
Advantages and Limitations for Lab Experiments
The (6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone compound has several advantages and limitations for lab experiments. The compound has a high purity and stability, making it suitable for various in vitro and in vivo studies. However, the compound has limited solubility in water, which can limit its application in some experiments. The compound also has a relatively high cost, which can be a limiting factor for some research studies.
Future Directions
There are several future directions for the (6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone compound. One potential direction is to explore its potential applications in drug discovery. The compound's unique structure and properties make it a promising candidate for developing new drugs for various diseases, including cancer and neurological disorders. Another direction is to investigate its mechanism of action further and identify new targets for the compound. This could lead to the development of new therapies and treatments for various diseases. Overall, the (6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone compound has shown promising results in various research studies, and its potential applications in scientific research are vast.
Synthesis Methods
The synthesis method of (6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone involves the reaction of 6-bromo-3-pyridinyl pyrazole and 4-(3-methoxyphenyl)piperazine in the presence of a base and a palladium catalyst. The reaction takes place under mild conditions and yields a high purity compound. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the compound.
Scientific Research Applications
The (6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone compound has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research studies, including cancer research, neurobiology, and drug discovery. The compound has been found to have a high affinity for specific receptors and enzymes, making it a potential candidate for developing new drugs.
properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(6-pyrazol-1-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-27-18-5-2-4-17(14-18)23-10-12-24(13-11-23)20(26)16-6-7-19(21-15-16)25-9-3-8-22-25/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXMNSLZPUOBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

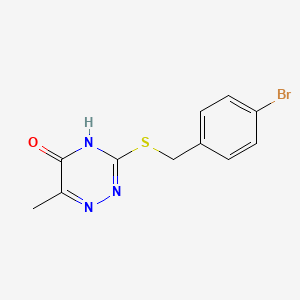


![(5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone](/img/structure/B2910227.png)
![4-chloro-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2910228.png)
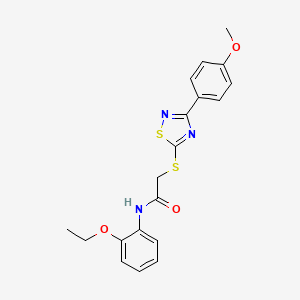
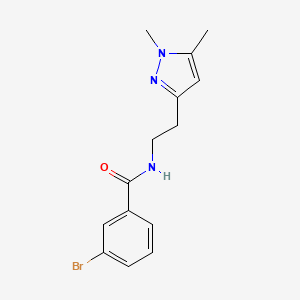

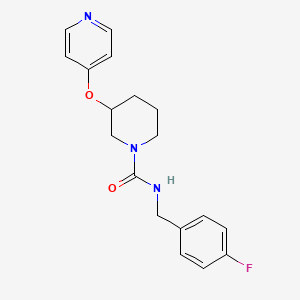
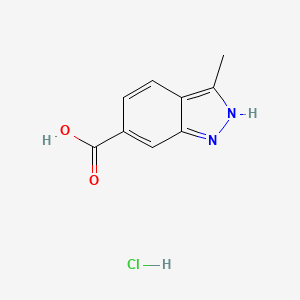


![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2910242.png)
